molecular formula C21H22N4O2 B3450438 ETHYL 1-(4-CYANO-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)-4-PIPERIDINECARBOXYLATE

ETHYL 1-(4-CYANO-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)-4-PIPERIDINECARBOXYLATE

Cat. No.: B3450438
M. Wt: 362.4 g/mol
InChI Key: WTVDCSZLJUSLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 1-(4-CYANO-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)-4-PIPERIDINECARBOXYLATE is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. This compound is characterized by its unique structure, which includes a cyano group, a methyl group, and a piperidinecarboxylate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(4-CYANO-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)-4-PIPERIDINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]benzimidazole core.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as cyanogen bromide.

    Methylation: The methyl group is typically introduced through alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Piperidinecarboxylate Moiety: This step involves the esterification of the piperidinecarboxylic acid with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-(4-CYANO-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)-4-PIPERIDINECARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Cyanogen bromide for cyano group introduction, methyl iodide for methylation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

ETHYL 1-(4-CYANO-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)-4-PIPERIDINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-(4-CYANO-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The cyano group and the piperidinecarboxylate moiety play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-(1-CHLORO-4-CYANO-3-METHYLPYRIDO[1,2-A]BENZIMIDAZOL-2-YL)PROPANOATE
  • 1-[4-(4-CHLOROPHENYL)-1-PIPERAZINYL]-2-ETHYL-3-METHYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE

Uniqueness

ETHYL 1-(4-CYANO-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)-4-PIPERIDINECARBOXYLATE is unique due to its specific combination of functional groups and its potential biological activities. The presence of the piperidinecarboxylate moiety distinguishes it from other similar compounds, potentially leading to different biological effects and applications.

Properties

IUPAC Name

ethyl 1-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-3-27-21(26)15-8-10-24(11-9-15)19-12-14(2)16(13-22)20-23-17-6-4-5-7-18(17)25(19)20/h4-7,12,15H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVDCSZLJUSLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 1-(4-CYANO-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)-4-PIPERIDINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ETHYL 1-(4-CYANO-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)-4-PIPERIDINECARBOXYLATE
Reactant of Route 3
ETHYL 1-(4-CYANO-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)-4-PIPERIDINECARBOXYLATE
Reactant of Route 4
ETHYL 1-(4-CYANO-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)-4-PIPERIDINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 1-(4-CYANO-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)-4-PIPERIDINECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 1-(4-CYANO-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-1-YL)-4-PIPERIDINECARBOXYLATE

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